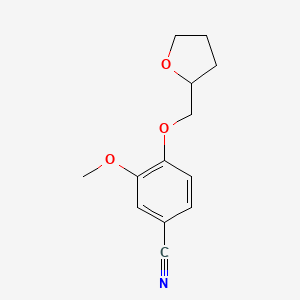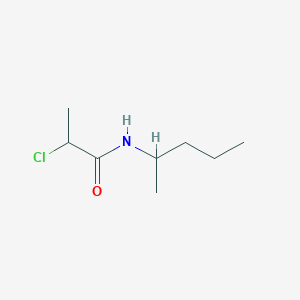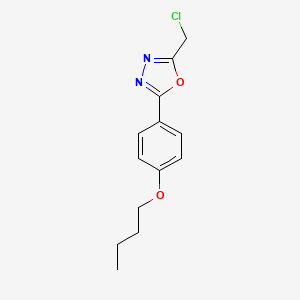![molecular formula C10H11ClO5S B3363035 3-[4-(Chlorosulfonyl)-2-methylphenoxy]propanoic acid CAS No. 1016822-12-0](/img/structure/B3363035.png)
3-[4-(Chlorosulfonyl)-2-methylphenoxy]propanoic acid
説明
3-[4-(Chlorosulfonyl)-2-methylphenoxy]propanoic acid is a chemical compound with the molecular formula C10H11ClO5S . It is also known by other names such as 3-4-chlorosulfonyl phenyl propanoic acid, benzenepropanoicacid, 4-chlorosulfonyl, 3-4-chlorosulphonyl phenyl propanoic acid, and others . It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular weight of this compound is 264.683 Da . The InChI Key is INJMPXHPNFJMLG-UHFFFAOYSA-N . The SMILES structure is OC(=O)CCC1=CC=C(C=C1)S(Cl)(=O)=O .Physical And Chemical Properties Analysis
The molecular weight of this compound is 264.683 Da . The InChI Key is INJMPXHPNFJMLG-UHFFFAOYSA-N . The SMILES structure is OC(=O)CCC1=CC=C(C=C1)S(Cl)(=O)=O .科学的研究の応用
Detection and Analysis Techniques
A study detailed a sensitive and accurate method for determining two model phenoxy herbicides, closely related to the compound , in water samples. This involved phase transfer catalyst-assisted microextraction with simultaneous derivatization, followed by GC-MS analysis, highlighting the importance of derivatization and phase transfer catalyst for analyte resolution and sensitivity. The method was applied to seawater and tap water samples, demonstrating its effectiveness in detecting low concentrations of phenoxy herbicides in real samples (Nuhu, Basheer, Alhooshani, & Al-Arfaj, 2012).
Environmental Behavior and Degradation
Research on the adsorption and degradation of phenoxyalkanoic acid herbicides in soils reviewed their potential for groundwater contamination. The findings indicated that herbicides like dichlorprop and mecoprop (closely related to the compound of interest) show variable adsorption and degradation rates, which are crucial for assessing their environmental impact and leaching potential into groundwater (Paszko, Muszyński, Materska, Bojanowska, Kostecka, & Jackowska, 2016).
Biodegradation for Water Treatment
A study investigated the establishment of bacterial herbicide degraders in a sand filter treating groundwater contaminated with phenoxypropionate herbicides, highlighting the potential for bioremediation of contaminated water bodies. The research demonstrated an increase in degrader populations over time and suggested potential degrader bacteria involved in the process, offering insights into bioremediation strategies (Feld, Nielsen, Hansen, Aamand, & Albers, 2015).
Enantioselective Catabolism
Another study on the enantioselective catabolism of dichlorprop by Sphingopyxis sp. DBS4 explored the microbial degradation of this herbicide, demonstrating the bacterium's capability to utilize both enantiomers as carbon sources. This research is essential for understanding the environmental fate of such herbicides and for developing bioremediation strategies for sites contaminated with phenoxyalkanoic acid herbicides (Zhang, Hang, Zhou, Qiao, & Jiang, 2020).
Safety and Hazards
特性
IUPAC Name |
3-(4-chlorosulfonyl-2-methylphenoxy)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO5S/c1-7-6-8(17(11,14)15)2-3-9(7)16-5-4-10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPOCWCVUVRRPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)Cl)OCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[2-(Trifluoromethyl)phenoxy]pyridine-3-carbonitrile](/img/structure/B3362952.png)
![3-[(2-Phenoxyethoxy)methyl]aniline](/img/structure/B3362956.png)
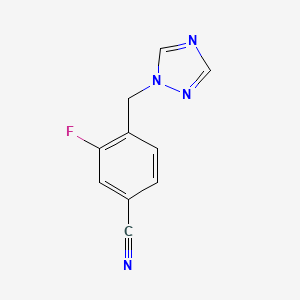
![2-chloro-N-[4-(methylsulfanyl)phenyl]propanamide](/img/structure/B3362969.png)
![3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile](/img/structure/B3362976.png)
![3-[(Cyclohexyloxy)methyl]benzonitrile](/img/structure/B3362984.png)
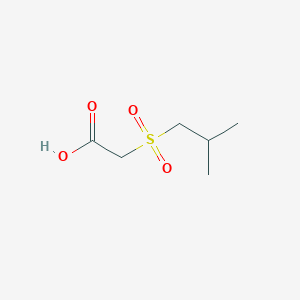
![2-chloro-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one](/img/structure/B3362995.png)
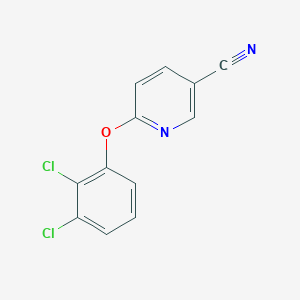

![2-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B3363010.png)
